N-benzhydryl-2-(4-chlorophenyl)acetamide
Description
N-Benzhydryl-2-(4-chlorophenyl)acetamide is a synthetic acetamide derivative characterized by a benzhydryl (diphenylmethyl) group attached to the nitrogen atom and a 4-chlorophenyl moiety at the α-position of the acetamide backbone. This structure confers unique physicochemical properties, including enhanced lipophilicity and steric bulk, which may influence its biological activity, solubility, and metabolic stability.
Properties
CAS No. |
88229-42-9 |
|---|---|
Molecular Formula |
C21H18ClNO |
Molecular Weight |
335.8 g/mol |
IUPAC Name |
N-benzhydryl-2-(4-chlorophenyl)acetamide |
InChI |
InChI=1S/C21H18ClNO/c22-19-13-11-16(12-14-19)15-20(24)23-21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,21H,15H2,(H,23,24) |
InChI Key |
VZXIDIJVTTXCNG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)CC3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
The table below highlights key structural differences and their implications:
Key Observations :
- Compounds with heterocyclic substituents (e.g., benzothiazole, quinoline) exhibit distinct electronic profiles, influencing binding interactions in biological systems .
Challenges :
- The benzhydryl group’s bulkiness may complicate purification steps, requiring optimized recrystallization protocols .
Anticancer and Antioxidant Activity
- Hydroxamic acids (e.g., N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide) exhibit antioxidant properties, with DPPH radical scavenging activities comparable to BHA .
Enzyme Interactions
- Aldehyde dehydrogenases (Ald-DHs) : Preferentially oxidize saturated N-(4-chlorophenyl)acetamide derivatives over unsaturated analogs, suggesting steric and electronic preferences in substrate binding .
Plant Growth Regulation
Crystallographic and Structural Insights
- N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide exhibits a dihedral angle of 60.5° between aromatic rings, influencing crystal packing via N–H···O hydrogen bonds .
- Validation : Programs like SHELXL ensure accurate refinement of such structures, critical for understanding conformational flexibility .
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